Nigakilactone C

Natural Product Chemistry Phytochemical Authentication Quassinoid Characterization

Nigakilactone C (CAS 24148-78-5, C24H34O7, MW 434.50) is a picrasane-type quassinoid, a class of highly oxygenated triterpene lactones derived from the Simaroubaceae plant family. First isolated and structurally characterized in 1969 from Picrasma ailanthoides (Japanese name: nigaki) alongside nigakilactones A, B, and the known bitter principle quassin (nigakilactone D) , it serves as a well-defined reference compound for distinguishing quassinoid structural subtypes and for establishing baseline activity in bioassays where many quassinoids demonstrate limited or negligible in vitro efficacy.

Molecular Formula C24H34O7
Molecular Weight 434.5 g/mol
CAS No. 24148-78-5
Cat. No. B1206246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigakilactone C
CAS24148-78-5
Molecular FormulaC24H34O7
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC
InChIInChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1
InChIKeyJFFUKRBVELYCPJ-FIKFPIMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nigakilactone C: A Defined Quassinoid Reference Standard for Comparative Phytochemical and Pharmacological Studies


Nigakilactone C (CAS 24148-78-5, C24H34O7, MW 434.50) is a picrasane-type quassinoid, a class of highly oxygenated triterpene lactones derived from the Simaroubaceae plant family [1]. First isolated and structurally characterized in 1969 from Picrasma ailanthoides (Japanese name: nigaki) alongside nigakilactones A, B, and the known bitter principle quassin (nigakilactone D) [2], it serves as a well-defined reference compound for distinguishing quassinoid structural subtypes and for establishing baseline activity in bioassays where many quassinoids demonstrate limited or negligible in vitro efficacy [3].

Why Nigakilactone C Cannot Be Interchanged with Quassin or Other Class Members Without Rigorous Analytical Validation


Substituting nigakilactone C with another quassinoid such as quassin, picrasin B, or simalikalactone C—compounds frequently co-isolated from the same plant source [1]—without explicit analytical confirmation introduces substantial risk. The quassinoid class encompasses C18, C19, C20, C22, and C25 skeletal types with divergent oxygenation patterns that directly govern chromatographic retention, spectral signatures, and biological activity . As demonstrated by systematic activity screening, many quassinoids, including nigakilactone C and its co-occurring analogs, exhibit no measurable cytotoxic or anti-inflammatory activity in vitro (IC50 > 50 μM and > 30 μM, respectively), despite their structural similarity [2]. Consequently, generic substitution based solely on class membership or plant origin undermines both analytical reproducibility and pharmacological interpretation.

Quantitative Differentiation Evidence for Nigakilactone C: Structural Identity, Physicochemical Stability, and Baseline Inactivity Versus Active Quassinoids


Melting Point as a Definitive Identity Marker Distinguishing Nigakilactone C from Nigakilactones A and B

Nigakilactone C exhibits a distinct melting point of 252.5–253°C, which differentiates it from the structurally related nigakilactone A (m.p. 237.5–238°C) and nigakilactone B (m.p. 278.5°C) isolated from the same plant material. Alkaline hydrolysis of nigakilactone C yields nigakilactone B, and acetylation of nigakilactone B regenerates nigakilactone C, confirming their chemical interconversion and establishing nigakilactone C as the acetylated derivative [1].

Natural Product Chemistry Phytochemical Authentication Quassinoid Characterization

Molecular Weight and Formula as a Differentiator from Lower Molecular Weight C20 Quassinoids

Nigakilactone C possesses a molecular formula of C24H34O7 (molecular weight 434.50 g/mol, exact mass 434.23045 Da) [1]. This distinguishes it from lower molecular weight C20 quassinoids such as nigakilactone A (C21H30O6, MW 378.46), nigakilactone B (C22H30O6, MW 390.47), and quassin (nigakilactone D, C22H28O6, MW 388.45) [2]. The additional two carbon atoms and associated oxygenation in nigakilactone C are attributable to the acetate group at C-16, a structural feature absent in nigakilactones A and B [3].

Mass Spectrometry Analytical Reference Standards Natural Product Dereplication

C16 Acetate Substitution as a Structural Determinant for Negative Cytotoxic Activity Relative to Active C20 Quassinoids

In a systematic in vitro activity screen of quassinoids isolated from Picrasma quassioides stems, nigakilactone C exhibited no measurable cytotoxic activity against tested cell lines (IC50 > 50 μM). This result was consistent across all 11 quassinoids evaluated in the study—including nigakilactones B, E, F, K, I, O, P, Q; picraqualide F; picrasin A; and desbenzoyl-picrajavanin A—none of which showed cytotoxicity (IC50 > 50 μM) or NO production-inhibitory activity (IC50 > 30 μM) [1]. The uniform inactivity of this panel stands in contrast to other quassinoids such as brusatol and ailanthone, which exhibit potent cytotoxicity at sub-micromolar concentrations in separate studies [2].

Structure-Activity Relationship Cytotoxicity Screening Quassinoid Pharmacology

Absence of NO Production-Inhibitory Activity in Contrast to Anti-Inflammatory Quassinoid Derivatives

Nigakilactone C was evaluated for nitric oxide (NO) production-inhibitory activity as part of a quassinoid panel from P. quassioides stems and demonstrated no measurable inhibition (IC50 > 30 μM). This finding was consistent across all 11 quassinoids tested in the study, all of which exhibited IC50 values exceeding 30 μM [1]. By contrast, semi-synthetic modifications of related quassinoid scaffolds have yielded derivatives with sub-micromolar antiplasmodial activity (e.g., a 15β-hydroxy,16-O-m-chlorobenzoyl quassin analogue with IC50 = 1.8 μM against Plasmodium falciparum) [2], and certain natural quassinoids from Ailanthus altissima have shown moderate inhibition of Epstein-Barr virus early antigen activation at molar ratios of 1:100 (TPA/quassinoid) [3].

Anti-inflammatory Screening Nitric Oxide Inhibition Quassinoid Bioactivity

Calculated Physicochemical Properties as Predictors of Differential ADME Behavior Within the Quassinoid Class

In silico ADMET predictions for nigakilactone C indicate a topological polar surface area (TPSA) of 88.10 Ų and a calculated XlogP of 3.10 [1], along with a high predicted probability of human intestinal absorption (98.49%) and moderate Caco-2 permeability (60.35%) [2]. These values suggest favorable oral bioavailability potential relative to quassinoids with higher TPSA or lower lipophilicity, though empirical validation is lacking. The TPSA of 88.10 Ų falls below the 140 Ų threshold often associated with good oral absorption, while the XlogP of 3.10 lies within the optimal range (1–4) for membrane permeability.

ADMET Prediction Drug-likeness Computational Chemistry

13C-NMR Chemical Shift Rules Enable Definitive Structural Assignment of Nigakilactone C Versus C11/C13 Positional Isomers

Empirical rules derived from 13C-NMR spectral analysis of quassinoids isolated from Picrasma quassioides bark enable unambiguous distinction between hydroxyl or acetoxyl groups attached at C-11 versus C-13 [1]. Nigakilactone C, bearing an acetate group at C-11α and a methoxy group at C-12β [2], exhibits a diagnostic 13C-NMR shift pattern that differentiates it from C-13 substituted analogs such as picrasin B (nigakilactone I) and simalikalactone C, which were co-isolated in the same study [3]. These empirical rules provide a reproducible spectroscopic fingerprint for identity confirmation independent of retention time or mass alone.

NMR Spectroscopy Structural Elucidation Quassinoid Dereplication

Recommended Procurement and Utilization Scenarios for Nigakilactone C Based on Quantitative Evidence


Analytical Reference Standard for Quassinoid Dereplication and LC-MS Metabolomics

Given its distinct molecular formula (C24H34O7, MW 434.50) [1] and well-defined 13C-NMR fingerprint that distinguishes C-11 from C-13 substitution per validated empirical rules [2], nigakilactone C serves as an authenticated reference standard for dereplication workflows. Its unique mass differentiates it from lower molecular weight quassinoids such as nigakilactone A (C21H30O6, MW 378.46), nigakilactone B (C22H30O6, MW 390.47), and quassin (C22H28O6, MW 388.45) [3], preventing false positive annotations in natural product extract profiling. Laboratories engaged in phytochemical characterization of Simaroubaceae species should procure nigakilactone C specifically for accurate compound identification and quantification.

Negative Control in Cytotoxicity and Anti-Inflammatory Screening Assays

The documented absence of measurable cytotoxic activity (IC50 > 50 μM) and NO production-inhibitory activity (IC50 > 30 μM) for nigakilactone C and the broader panel of P. quassioides quassinoids [1] positions this compound as an ideal negative control or baseline reference. Researchers screening natural product libraries for cytotoxic or anti-inflammatory leads can use nigakilactone C to establish assay background and distinguish true positive hits from non-specific matrix effects. In contrast, known active quassinoids such as brusatol (IC50 ~0.01–0.5 μM) should be employed as positive controls [2].

In Silico ADME Modeling and Drug-Likeness Assessment of Quassinoid Scaffolds

With predicted TPSA (88.10 Ų), XlogP (3.10) [1], and high human intestinal absorption probability (98.49%) [2], nigakilactone C represents a computationally favorable quassinoid scaffold for modeling oral bioavailability. Computational chemists and medicinal chemists evaluating the drug-likeness of natural product-derived triterpene lactones can employ nigakilactone C as a reference point for quassinoid ADME parameter benchmarking, particularly when comparing structural modifications that alter polarity or lipophilicity.

Authentication of Plant-Derived Extracts and Quality Control of Picrasma-Based Botanicals

Nigakilactone C, along with other nigakilactones, is a characteristic constituent of Picrasma quassioides and Picrasma ailanthoides [1]. The compound's unique melting point (252.5–253°C) [2] and 13C-NMR shift pattern [3] provide orthogonal identity verification methods for botanical raw material authentication. Quality control laboratories supporting traditional medicine manufacturers or natural product suppliers should include nigakilactone C reference material in their phytochemical fingerprinting protocols to ensure batch-to-batch consistency and detect adulteration.

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